VPC-80051

Description

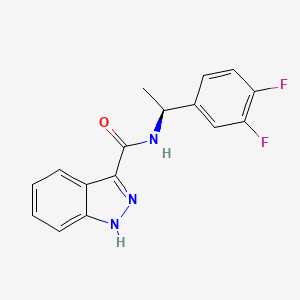

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[(1S)-1-(3,4-difluorophenyl)ethyl]-1H-indazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F2N3O/c1-9(10-6-7-12(17)13(18)8-10)19-16(22)15-11-4-2-3-5-14(11)20-21-15/h2-9H,1H3,(H,19,22)(H,20,21)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVHNHGGJTMFAQP-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)F)F)NC(=O)C2=NNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=C(C=C1)F)F)NC(=O)C2=NNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of VPC-80051

For Researchers, Scientists, and Drug Development Professionals

Abstract

VPC-80051 is a novel, first-in-class small molecule inhibitor of the heterogeneous nuclear ribonucleoprotein A1 (hnRNP A1), a critical regulator of pre-mRNA splicing.[1][2] Developed through a sophisticated computer-aided drug discovery process, this compound specifically targets the RNA-binding domain (RBD) of hnRNP A1.[1][2] This targeted engagement disrupts the splicing activity of hnRNP A1, leading to a significant reduction in the expression of the androgen receptor splice variant 7 (AR-V7). The downregulation of AR-V7 is a key therapeutic strategy in combating castration-resistant prostate cancer (CRPC), where AR-V7 expression is a primary driver of resistance to androgen deprivation therapies. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by available quantitative data, detailed experimental protocols, and visual representations of the associated biological pathways and workflows.

Core Mechanism of Action: Targeting the hnRNP A1 Splicing Machinery

This compound functions as a direct inhibitor of hnRNP A1, an abundant nuclear protein with multifaceted roles in RNA metabolism, including the regulation of alternative splicing. In the context of castration-resistant prostate cancer, hnRNP A1 plays a pivotal role in the generation of the constitutively active AR-V7 splice variant. This variant lacks the ligand-binding domain, rendering it insensitive to conventional androgen receptor-targeted therapies.

The mechanism of this compound can be delineated as follows:

-

Direct Binding to the hnRNP A1 RNA-Binding Domain: this compound was computationally designed to bind to a specific pocket within the RNA-binding domain (RBD) of hnRNP A1.[1] This interaction is predicted to be stabilized by hydrogen bonds with the backbone of Val90.

-

Inhibition of Splicing Activity: By occupying the RBD, this compound competitively inhibits the binding of hnRNP A1 to its target pre-mRNA sequences. This interference with the protein-RNA interaction disrupts the normal splicing function of hnRNP A1.

-

Downregulation of AR-V7 Expression: The direct consequence of inhibiting hnRNP A1's splicing activity is a marked reduction in the production of the AR-V7 splice variant. This has been demonstrated at both the mRNA and protein levels in CRPC cell lines.

-

Induction of Cancer Cell Death: The reduction in AR-V7 levels correlates with a decrease in the viability of castration-resistant prostate cancer cells, suggesting that targeting the hnRNP A1/AR-V7 axis is a viable therapeutic strategy.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: In Vitro Efficacy of this compound in 22Rv1 CRPC Cells

| Parameter | Concentration | Result | Reference |

| AR-V7 mRNA Levels | 10 µM | Reduction to 79.55% of control | Carabet et al., 2019 |

| 25 µM | Reduction to 66.20% of control | Carabet et al., 2019 | |

| Cell Viability | >10 µM | Correlated reduction observed | Carabet et al., 2019 |

Table 2: Predicted Binding Affinity of this compound to hnRNP A1 RBD

| Parameter | Value | Method | Reference |

| Glide Score | -8.2 kcal/mol | Computational Docking | Carabet et al., 2019 |

| Predicted pKi | 6.8 | Computational Docking | Carabet et al., 2019 |

Signaling Pathway

The activity of this compound is situated within a larger signaling network that governs the expression of hnRNP A1 and its downstream target, AR-V7. The oncoprotein c-Myc is a key transcriptional regulator of hnRNP A1. Therefore, targeting hnRNP A1 with this compound not only directly inhibits AR-V7 production but also has the potential to impact the broader c-Myc regulatory network.

Experimental Protocols

The following are detailed methodologies for the key experiments used to elucidate the mechanism of action of this compound.

Bio-Layer Interferometry (BLI) for Binding Affinity

Objective: To determine the direct binding of this compound to the purified UP1 domain of hnRNP A1 protein.

Materials:

-

Purified recombinant UP1 domain of hnRNP A1

-

This compound

-

Streptavidin (SA) biosensors

-

BLI instrument (e.g., Octet RED96)

-

Assay buffer (e.g., PBS with 0.1% BSA and 0.02% Tween-20)

-

96-well black microplate

Protocol:

-

Biosensor Hydration: Hydrate the SA biosensors in the assay buffer for at least 10 minutes prior to use.

-

Ligand Immobilization: Immobilize biotinylated UP1 domain of hnRNP A1 onto the SA biosensors.

-

Baseline: Establish a stable baseline by dipping the biosensors into assay buffer.

-

Association: Transfer the biosensors to wells containing a serial dilution of this compound in assay buffer and record the association kinetics.

-

Dissociation: Move the biosensors back to wells containing only assay buffer to measure the dissociation kinetics.

-

Data Analysis: Analyze the resulting sensorgrams using the instrument's software to determine the binding affinity (Kd).

References

- 1. Computer-Aided Discovery of Small Molecules Targeting the RNA Splicing Activity of hnRNP A1 in Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Computer-Aided Discovery of Small Molecules Targeting the RNA Splicing Activity of hnRNP A1 in Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling VPC-80051: A Potent Inhibitor of hnRNP A1 Splicing Activity in Cancer Research

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Heterogeneous nuclear ribonucleoprotein A1 (hnRNP A1) has emerged as a critical regulator of pre-mRNA alternative splicing, a process frequently dysregulated in various cancers. Its multifaceted role in promoting tumorigenesis, including its involvement in the production of aberrant splice variants of key oncogenes, has positioned it as a compelling target for therapeutic intervention. This technical guide delves into the core of VPC-80051, a first-in-class small molecule inhibitor of hnRNP A1's splicing activity. Developed through a computer-aided drug discovery approach, this compound offers a promising tool for investigating the intricacies of splicing regulation and for the development of novel anti-cancer therapies, particularly in the context of castration-resistant prostate cancer (CRPC).[1][2]

This compound directly targets the RNA-binding domain (RBD) of hnRNP A1, thereby modulating its splicing activity.[1][2] A key downstream effect of this inhibition is the reduction of the androgen receptor splice variant 7 (AR-V7) messenger levels, a constitutively active form of the androgen receptor that drives resistance to conventional therapies in CRPC.[1] Furthermore, hnRNP A1 is transcriptionally regulated by the c-Myc oncoprotein, and in turn, influences c-Myc expression, placing this compound at a critical juncture in a complex cancer-driving signaling network. This guide provides a comprehensive overview of the quantitative data, detailed experimental protocols, and the underlying signaling pathways associated with this compound.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies of this compound, providing a clear comparison of its efficacy.

Table 1: Effect of this compound on AR-V7 mRNA Levels in 22Rv1 Cells

| Treatment Concentration | Mean Reduction in AR-V7 mRNA Levels (%) |

| 10 µM | 20.45 |

| 25 µM | 33.80 |

Data derived from quantitative RT-PCR analysis in the 22Rv1 castration-resistant prostate cancer cell line.

Table 2: Effect of this compound on 22Rv1 Cell Viability

| Treatment Concentration | Mean Reduction in Cell Viability (%) |

| 10 µM | ~20 |

| 25 µM | ~40 |

Data reflects the reduction in viability of 22Rv1 cells upon treatment with this compound.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes discussed, the following diagrams have been generated using the DOT language.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound. These protocols are based on standard laboratory procedures and the information available from the primary research. Researchers should optimize these protocols for their specific experimental conditions.

Bio-Layer Interferometry (BLI) for Direct Binding Analysis

This protocol outlines the procedure to assess the direct binding of this compound to the purified UP1 domain of hnRNP A1.

-

Protein Purification:

-

Express the UP1 domain (residues 1-196) of human hnRNP A1 with a suitable tag (e.g., His-tag) in E. coli.

-

Lyse the bacterial cells and purify the UP1 domain using affinity chromatography (e.g., Ni-NTA resin for His-tagged protein).

-

Further purify the protein using size-exclusion chromatography to ensure high purity and proper folding.

-

Confirm protein identity and purity by SDS-PAGE and Western blotting.

-

-

BLI Assay:

-

Instrumentation: Utilize a BLI system such as the ForteBio Octet.

-

Biosensors: Use streptavidin-coated biosensors.

-

Ligand Immobilization:

-

Biotinylate the purified UP1 domain using a standard biotinylation kit.

-

Load the biotinylated UP1 domain onto the streptavidin biosensors until a stable baseline is achieved.

-

-

Analyte Association and Dissociation:

-

Prepare a serial dilution of this compound in a suitable assay buffer (e.g., PBS with 0.02% Tween-20 and 1% DMSO). A concentration range of 0-100 µM is recommended.

-

Establish a baseline for the ligand-loaded biosensors in the assay buffer.

-

Transfer the biosensors to the wells containing the this compound dilutions to measure the association phase.

-

After the association phase, transfer the biosensors back to the assay buffer to measure the dissociation phase.

-

-

Data Analysis:

-

Use the instrument's software to perform data analysis.

-

Reference-subtract the data using a biosensor with no immobilized protein to correct for non-specific binding.

-

Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 binding model) to determine the equilibrium dissociation constant (KD), and the association (ka) and dissociation (kd) rate constants.

-

-

Quantitative Real-Time PCR (qRT-PCR) for AR-V7 mRNA Quantification

This protocol details the measurement of AR-V7 mRNA levels in 22Rv1 cells following treatment with this compound.

-

Cell Culture and Treatment:

-

Culture 22Rv1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Seed the cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with this compound at the desired concentrations (e.g., 10 µM and 25 µM) or with a vehicle control (e.g., DMSO) for 24 hours.

-

-

RNA Extraction and cDNA Synthesis:

-

Harvest the cells and extract total RNA using a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

-

Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop).

-

Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

-

-

qRT-PCR:

-

Prepare the qRT-PCR reaction mixture using a SYBR Green or TaqMan-based master mix.

-

Primers (Human):

-

AR-V7 Forward: 5'-CCATCTTGTCGTCTTCGGAA-3'

-

AR-V7 Reverse: 5'-TGAAGGAGGTTGCACTTGGA-3'

-

ACTB (β-actin) Forward: 5'-CACCATTGGCAATGAGCGGTTC-3'

-

ACTB (β-actin) Reverse: 5'-AGGTCTTTGCGGATGTCCACGT-3'

-

-

Thermal Cycling Conditions (example for SYBR Green):

-

Initial Denaturation: 95°C for 3 minutes

-

40 Cycles:

-

Denaturation: 95°C for 10 seconds

-

Annealing/Extension: 60°C for 30 seconds

-

-

Melt Curve Analysis

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for AR-V7 and the reference gene (β-actin).

-

Calculate the relative expression of AR-V7 using the ΔΔCt method, normalizing to the vehicle-treated control.

-

-

Western Blotting for AR-V7 Protein Quantification

This protocol describes the detection and quantification of AR-V7 protein levels in 22Rv1 cells treated with this compound.

-

Cell Culture and Lysis:

-

Culture and treat 22Rv1 cells as described in the qRT-PCR protocol.

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins on a 4-12% Bis-Tris polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for AR-V7 (e.g., Cell Signaling Technology, #68492) overnight at 4°C. A primary antibody against a loading control (e.g., β-actin or GAPDH) should also be used.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using image analysis software (e.g., ImageJ).

-

Normalize the AR-V7 band intensity to the loading control and compare the levels in this compound-treated samples to the vehicle control.

-

Cell Viability Assay

This protocol details the assessment of 22Rv1 cell viability after treatment with this compound.

-

Cell Seeding and Treatment:

-

Seed 22Rv1 cells in a 96-well, opaque-walled plate at a density of 5,000-10,000 cells per well.

-

Allow the cells to adhere overnight.

-

Treat the cells with a serial dilution of this compound (e.g., 0-100 µM) or a vehicle control.

-

-

Viability Measurement (using CellTiter-Glo® as an example):

-

After the desired incubation period (e.g., 72 hours), equilibrate the plate to room temperature for 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Subtract the background luminescence (from wells with medium only).

-

Normalize the luminescence values of the treated wells to the vehicle control wells to determine the percentage of cell viability.

-

Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and calculate the IC50 value.

-

Conclusion

This compound represents a significant advancement in the study of hnRNP A1-mediated splicing and its role in cancer. As a potent and specific inhibitor, it provides a valuable chemical probe to dissect the complex regulatory networks governed by hnRNP A1. The data and protocols presented in this technical guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting hnRNP A1 splicing activity in castration-resistant prostate cancer and other malignancies characterized by splicing dysregulation. Future studies focusing on in vivo efficacy, pharmacokinetic properties, and combination therapies will be crucial in translating the promise of this compound into clinical applications.

References

- 1. Computer-Aided Discovery of Small Molecules Targeting the RNA Splicing Activity of hnRNP A1 in Castration-Resistant Prostate Cancer - UBC Library Open Collections [open.library.ubc.ca]

- 2. Computer-Aided Discovery of Small Molecules Targeting the RNA Splicing Activity of hnRNP A1 in Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Role of VPC-80051 in Targeting the hnRNP A1 RBD: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism and experimental validation of VPC-80051, a small molecule inhibitor targeting the RNA-binding domain (RBD) of heterogeneous nuclear ribonucleoprotein A1 (hnRNP A1). This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and the underlying signaling pathways, serving as a valuable resource for researchers in oncology and drug discovery.

Introduction

Heterogeneous nuclear ribonucleoprotein A1 (hnRNP A1) is a key regulator of pre-mRNA alternative splicing, a process frequently dysregulated in cancer.[1][2] In castration-resistant prostate cancer (CRPC), hnRNP A1 plays a critical role in the expression of the androgen receptor splice variant 7 (AR-V7), a driver of resistance to anti-androgen therapies.[2][3] The oncoprotein c-Myc directly upregulates hnRNP A1, creating a feed-forward loop that promotes tumorigenesis.[3] this compound was developed as a first-in-class small molecule inhibitor that directly targets the hnRNP A1 RNA-binding domain (RBD) to disrupt its splicing activity.

Mechanism of Action of this compound

This compound was identified through a computer-aided drug discovery approach designed to find small molecules that could interfere with the interaction between the hnRNP A1 RBD and its target RNA sequences. The binding of this compound to the hnRNP A1 RBD is predicted to occur at the RNA-binding interface, thereby competitively inhibiting the binding of hnRNP A1 to pre-mRNA. This disruption of the hnRNP A1-RNA interaction leads to a modulation of alternative splicing events. Specifically, in the context of CRPC, this compound has been shown to reduce the expression of the AR-V7 splice variant, which is a key driver of resistance to therapies targeting the androgen receptor's ligand-binding domain.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the preclinical evaluation of this compound.

Table 1: Bio-Layer Interferometry (BLI) Binding Affinity of this compound to hnRNP A1 UP1 Domain

| Compound | Concentration (µM) | Response (nm) |

| This compound | 1.56 | ~0.02 |

| 3.12 | ~0.03 | |

| 6.25 | ~0.05 | |

| 12.5 | ~0.08 | |

| 25 | ~0.12 | |

| 50 | ~0.18 | |

| Quercetin (Control) | 1.56 | ~0.01 |

| 3.12 | ~0.02 | |

| 6.25 | ~0.03 | |

| 12.5 | ~0.05 | |

| 25 | ~0.08 | |

| 50 | ~0.12 |

Data extracted from Carabet et al., 2019. The response values are approximate, based on graphical representation in the source publication.

Table 2: Effect of this compound on AR-V7 mRNA Levels in 22Rv1 Cells

| Treatment | Concentration (µM) | AR-V7 mRNA Levels (% of Control) |

| This compound | 10 | 79.55% |

| 25 | 66.20% | |

| Quercetin (Control) | 10 | 71.15% |

| 25 | 62.25% |

Data from Carabet et al., 2019.

Table 3: Effect of this compound on 22Rv1 Cell Viability

| Treatment | Concentration (µM) | Cell Viability (% of Control) |

| This compound | 10 | ~85% |

| 25 | ~70% | |

| Quercetin (Control) | 10 | ~80% |

| 25 | ~65% |

Data extracted from Carabet et al., 2019. The cell viability values are approximate, based on graphical representation in the source publication.

Experimental Protocols

The following are detailed protocols for the key experiments used to characterize this compound.

Bio-Layer Interferometry (BLI) for Binding Analysis

This protocol describes the method to quantify the direct binding of this compound to the purified UP1 domain of hnRNP A1.

Materials:

-

Purified, biotinylated hnRNP A1 UP1 domain (residues 1-196)

-

Streptavidin (SA) biosensors (ForteBio)

-

This compound and Quercetin (dissolved in DMSO)

-

Assay Buffer: 1x PBS, 0.01% BSA, 0.002% Tween-20

-

96-well black, flat-bottom microplate

-

Octet RED96 system (ForteBio)

Procedure:

-

Hydration: Hydrate the Streptavidin biosensors in 200 µL of Assay Buffer for at least 10 minutes in a 96-well plate.

-

Protein Immobilization: Load the biotinylated hnRNP A1 UP1 domain onto the hydrated biosensors by dipping them into wells containing 200 µL of a 10 µg/mL solution of the protein in Assay Buffer for 600 seconds.

-

Baseline: Establish a baseline by dipping the protein-loaded biosensors into wells containing 200 µL of Assay Buffer for 60 seconds.

-

Association: Transfer the biosensors to wells containing 200 µL of serial dilutions of this compound or Quercetin in Assay Buffer (final DMSO concentration should be kept constant, e.g., 1%). Measure the association for 120 seconds.

-

Dissociation: Move the biosensors back to the baseline wells (containing Assay Buffer only) and measure the dissociation for 120 seconds.

-

Data Analysis: Analyze the resulting sensorgrams using the Octet Data Analysis software. Subtract the reference sensor data (no compound) from the sample sensor data. Fit the processed data to a 1:1 binding model to determine the binding kinetics and affinity.

Western Blot for AR-V7 Protein Expression

This protocol details the procedure to assess the effect of this compound on the protein levels of the AR-V7 splice variant in the 22Rv1 cell line.

Materials:

-

22Rv1 cells

-

This compound and Quercetin

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Primary Antibody: Anti-AR-V7 antibody

-

Secondary Antibody: HRP-conjugated anti-rabbit IgG

-

Loading control antibody (e.g., anti-β-actin)

-

SDS-PAGE gels and running buffer

-

PVDF membrane and transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

ECL Western Blotting Substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment: Seed 22Rv1 cells in 6-well plates and allow them to adhere. Treat the cells with this compound (10 µM and 25 µM), Quercetin (10 µM and 25 µM), or DMSO (vehicle control) for 24 hours.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with the primary anti-AR-V7 antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Loading Control: Strip the membrane and re-probe with an anti-β-actin antibody to ensure equal protein loading.

MTT Assay for Cell Viability

This protocol outlines the method to evaluate the effect of this compound on the viability of 22Rv1 cells.

Materials:

-

22Rv1 cells

-

This compound and Quercetin

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed 22Rv1 cells into a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound, Quercetin, or DMSO (vehicle control) for 48 hours.

-

MTT Incubation: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involving hnRNP A1 and the experimental workflows described above.

References

The Discovery of VPC-80051: A Computer-Aided Approach to Inhibit a Key Driver of Prostate Cancer Progression

A Technical Whitepaper for Researchers in Drug Discovery and Development

Abstract

The emergence of castration-resistant prostate cancer (CRPC) presents a significant clinical challenge, largely driven by the reactivation of androgen receptor (AR) signaling. A key mechanism in this process is the expression of constitutively active AR splice variants, most notably AR-V7. The heterogeneous nuclear ribonucleoprotein A1 (hnRNP A1) has been identified as a critical regulator of AR-V7 expression. This whitepaper details the discovery of VPC-80051, a first-in-class small molecule inhibitor of hnRNP A1 splicing activity, identified through a sophisticated computer-aided drug design (CADD) strategy. We will explore the computational workflow, experimental validation, and the underlying signaling pathway, providing a comprehensive technical guide for researchers in oncology and drug development.

Introduction: The Challenge of Castration-Resistant Prostate Cancer and the Role of AR-V7

Prostate cancer is a leading cause of cancer-related death in men. While androgen deprivation therapy (ADT) is the standard of care for advanced prostate cancer, most patients eventually progress to CRPC. A major driver of this resistance is the continued activity of the androgen receptor (AR), often through the expression of ligand-independent splice variants.[1] The most well-characterized of these is AR-V7, which lacks the ligand-binding domain and is constitutively active, promoting tumor growth and resistance to therapies targeting the full-length AR.[1]

The splicing factor hnRNP A1 plays a pivotal role in the generation of AR-V7.[1] Elevated levels of hnRNP A1 are observed in prostate tumors and are associated with increased AR-V7 expression.[1] This makes hnRNP A1 a compelling therapeutic target for overcoming resistance in CRPC.

The c-Myc-hnRNP A1-AR-V7 Signaling Axis

The expression of hnRNP A1 is, in part, regulated by the oncogenic transcription factor c-Myc. This establishes a critical signaling pathway implicated in CRPC progression.

Computer-Aided Discovery of this compound

The discovery of this compound was driven by a structure-based virtual screening approach targeting the RNA-binding domain (RBD) of hnRNP A1.

Computational Workflow

The in-silico discovery process followed a multi-step workflow designed to identify and prioritize potential small molecule inhibitors.

Data Presentation: In Silico and In Vitro Characterization

The following tables summarize the key quantitative data for this compound and the comparator compound, quercetin.

| Compound | Glide Score (kcal/mol) | Predicted pKi |

| This compound | -8.2 | 6.8 |

| Quercetin | -6.2 | 6.0 |

| Experiment | This compound Concentration | Quercetin Concentration | Outcome |

| AR-V7 mRNA Reduction | 10 µM & 25 µM | 10 µM & 25 µM | Dose-dependent decrease |

| AR-V7 Protein Reduction | 10 µM & 25 µM | 10 µM & 25 µM | Dose-dependent decrease |

| 22Rv1 Cell Viability | >10 µM | >10 µM | Reduction in viability |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Bio-Layer Interferometry (BLI)

This assay was used to confirm the direct binding of this compound to the purified UP1 domain of hnRNP A1.

-

Instrument: Octet RED96e (ForteBio)

-

Biosensors: Streptavidin (SA) biosensors

-

Protein Immobilization: Biotinylated hnRNP A1 UP1 domain was loaded onto the SA biosensors.

-

Analyte: this compound and quercetin were prepared in a series of concentrations in a suitable buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO).

-

Procedure:

-

Baseline: Biosensors were equilibrated in the assay buffer to establish a stable baseline.

-

Loading: Biotinylated hnRNP A1 was loaded onto the biosensors.

-

Association: Biosensors were immersed in wells containing different concentrations of this compound or quercetin to monitor the binding kinetics.

-

Dissociation: Biosensors were moved to wells containing only the assay buffer to measure the dissociation of the compound.

-

-

Data Analysis: The binding and dissociation curves were analyzed to determine the binding affinity (KD).

Quantitative Real-Time PCR (qRT-PCR) for AR-V7

This experiment quantified the effect of this compound on the mRNA levels of AR-V7 in the 22Rv1 cell line.

-

Cell Culture: 22Rv1 cells were cultured in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Treatment: Cells were treated with this compound or quercetin at the indicated concentrations for a specified time (e.g., 24-48 hours).

-

RNA Extraction: Total RNA was isolated from the cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).

-

cDNA Synthesis: First-strand cDNA was synthesized from the total RNA using a reverse transcription kit.

-

qPCR:

-

Primers:

-

AR-V7 Forward: 5'-CCATCTTGTCGTCTTCGGAA-3'

-

AR-V7 Reverse: 5'-TGAAGGAGGTTGCACTTGCTC-3'

-

Housekeeping Gene (e.g., GAPDH) primers for normalization.

-

-

Reaction Mix: A standard qPCR master mix (e.g., SYBR Green) was used with the cDNA template and primers.

-

Thermal Cycling: A standard three-step cycling protocol was used:

-

Initial denaturation (e.g., 95°C for 10 min)

-

40 cycles of:

-

Denaturation (e.g., 95°C for 15 sec)

-

Annealing/Extension (e.g., 60°C for 60 sec)

-

-

Melt curve analysis.

-

-

-

Data Analysis: The relative expression of AR-V7 mRNA was calculated using the ΔΔCt method, normalized to the housekeeping gene.

Western Blot for AR-V7

This technique was employed to assess the impact of this compound on the protein levels of AR-V7 in 22Rv1 cells.

-

Cell Lysis: After treatment, 22Rv1 cells were washed with cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates was determined using a BCA assay.

-

Electrophoresis: Equal amounts of protein (e.g., 20-30 µg) were separated by SDS-PAGE on a polyacrylamide gel.

-

Transfer: The separated proteins were transferred to a PVDF membrane.

-

Blocking: The membrane was blocked with a solution of 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane was incubated overnight at 4°C with a primary antibody specific for AR-V7 (e.g., rabbit anti-AR-V7, clone EPR15656) at an appropriate dilution. A primary antibody for a loading control (e.g., β-actin or GAPDH) was also used.

-

Secondary Antibody Incubation: The membrane was washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged.

Conclusion and Future Directions

The discovery of this compound demonstrates the power of computer-aided drug design in identifying novel inhibitors for challenging targets like hnRNP A1. This small molecule effectively targets the hnRNP A1 RBD, leading to a reduction in AR-V7 expression and decreased viability of CRPC cells.[1] These findings provide a strong foundation for the further development of hnRNP A1 inhibitors as a therapeutic strategy for castration-resistant prostate cancer. Future work will focus on optimizing the potency and pharmacokinetic properties of this compound to advance this promising therapeutic concept toward clinical application.

References

VPC-80051: A Novel Inhibitor of hnRNP A1 Splicing Activity and its Impact on AR-V7 Messenger RNA Levels in Castration-Resistant Prostate Cancer

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The emergence of constitutively active androgen receptor (AR) splice variants, particularly AR-V7, is a significant mechanism of resistance to androgen deprivation therapy in castration-resistant prostate cancer (CRPC). This technical guide delves into the mechanism and effect of VPC-80051, a first-in-class small molecule inhibitor of the heterogeneous nuclear ribonucleoprotein A1 (hnRNP A1), on AR-V7 messenger RNA (mRNA) levels. This compound was identified through a computer-aided drug discovery approach and has been shown to directly interact with the RNA-binding domain (RBD) of hnRNP A1, a key regulator of pre-mRNA splicing.[1][2][3] By inhibiting hnRNP A1's splicing activity, this compound effectively reduces the production of AR-V7, offering a promising therapeutic strategy for CRPC.[1][4] This document provides a comprehensive overview of the quantitative data, experimental protocols, and the underlying signaling pathway.

Introduction

Castration-resistant prostate cancer (CRPC) poses a significant clinical challenge due to the development of resistance to standard androgen receptor (AR)-targeted therapies. A major driver of this resistance is the expression of AR splice variants that lack the ligand-binding domain, rendering them constitutively active. The most well-characterized of these is AR-V7. The production of AR-V7 is regulated by the alternative splicing of AR pre-mRNA, a process influenced by various splicing factors.

The heterogeneous nuclear ribonucleoprotein A1 (hnRNP A1) has been identified as a critical factor in the regulation of AR-V7 splicing. Elevated levels of hnRNP A1, often driven by the c-Myc oncoprotein, promote the generation of AR-V7. Therefore, targeting the hnRNP A1-mediated splicing of AR-V7 presents a novel therapeutic avenue for overcoming resistance in CRPC. This compound is a small molecule designed to inhibit the RNA splicing activity of hnRNP A1.

Mechanism of Action of this compound

This compound was developed to specifically target the RNA-binding domain (RBD) of hnRNP A1. By binding to this domain, this compound disrupts the interaction between hnRNP A1 and the AR pre-mRNA, thereby inhibiting the alternative splicing event that leads to the formation of AR-V7 mRNA. This targeted inhibition leads to a subsequent reduction in AR-V7 protein levels and has been shown to decrease the viability of CRPC cells.

Signaling Pathway

The diagram below illustrates the signaling pathway leading to AR-V7 production and the point of intervention for this compound.

Quantitative Data on the Effect of this compound on AR-V7 mRNA Levels

The efficacy of this compound in reducing AR-V7 mRNA levels was evaluated in the 22Rv1 castration-resistant prostate cancer cell line. The following table summarizes the key quantitative findings from quantitative reverse transcription-polymerase chain reaction (qRT-PCR) experiments.

| Treatment Group | Concentration (µM) | AR-V7 mRNA Levels (% of DMSO Control) |

| This compound | 10 | 79.55% |

| This compound | 25 | 66.20% |

| Quercetin (Control) | 10 | 71.15% |

| Quercetin (Control) | 25 | 62.25% |

| Data sourced from Carabet et al., 2019. |

These results demonstrate a dose-dependent reduction in AR-V7 mRNA levels upon treatment with this compound, with an effect comparable to the known hnRNP A1 inhibitor, quercetin.

Experimental Protocols

The following sections detail the methodologies used in the key experiments to assess the effect of this compound.

Cell Culture

The 22Rv1 human castration-resistant prostate cancer cell line was utilized for these experiments. Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. For experiments conducted under androgen-deprived conditions, cells were cultured in phenol red-free RPMI-1640 medium containing 10% charcoal-stripped FBS.

Quantitative Reverse Transcription-PCR (qRT-PCR)

To quantify the effect of this compound on AR-V7 mRNA levels, 22Rv1 cells were treated with this compound (10 µM and 25 µM), quercetin as a positive control, or DMSO as a vehicle control for 24 hours under androgen-deprived conditions.

Experimental Workflow:

Total RNA was extracted from the treated cells using a suitable RNA isolation kit. First-strand complementary DNA (cDNA) was synthesized from the total RNA using a reverse transcription kit. Quantitative PCR was then performed using primers specific for AR-V7 and a housekeeping gene (e.g., actin) for normalization. The relative expression of AR-V7 mRNA was calculated using the comparative CT (ΔΔCT) method.

Western Blot Analysis

To confirm that the reduction in AR-V7 mRNA translated to a decrease in protein levels, Western blot analysis was performed. 22Rv1 cells were treated with this compound and quercetin at the same concentrations as in the qRT-PCR experiment. Following a 24-hour treatment, cell lysates were prepared, and proteins were separated by SDS-PAGE. The separated proteins were transferred to a PVDF membrane and probed with a primary antibody specific for AR-V7. A secondary antibody conjugated to horseradish peroxidase was used for detection via chemiluminescence. The results corroborated the qRT-PCR data, showing a reduction in AR-V7 protein levels upon treatment with this compound.

Conclusion

This compound represents a significant advancement in the development of targeted therapies for castration-resistant prostate cancer. By directly inhibiting the splicing activity of hnRNP A1, this compound effectively reduces the levels of the resistance-driving AR-V7 splice variant. The data presented in this guide highlight the dose-dependent efficacy of this compound in a relevant CRPC cell line model. The detailed experimental protocols provide a foundation for further investigation and validation of this promising therapeutic agent. The continued exploration of hnRNP A1 inhibitors like this compound holds the potential to overcome a critical mechanism of therapy resistance in prostate cancer.

References

- 1. Computer-Aided Discovery of Small Molecules Targeting the RNA Splicing Activity of hnRNP A1 in Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Computer-Aided Discovery of Small Molecules Targeting the RNA Splicing Activity of hnRNP A1 in Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medkoo.com [medkoo.com]

An In-depth Technical Guide to VPC-80051 in Prostate Cancer Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule inhibitor VPC-80051, focusing on its function and application in the context of prostate cancer research, particularly castration-resistant prostate cancer (CRPC). This document details the underlying mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the relevant biological pathways and discovery workflows.

Introduction to this compound

This compound is a first-in-class small molecule inhibitor of the heterogeneous nuclear ribonucleoprotein A1 (hnRNP A1) splicing activity.[1] It was identified through a computer-aided drug discovery approach and specifically targets the RNA-binding domain (RBD) of hnRNP A1.[1][2] In the landscape of CRPC, where resistance to androgen deprivation therapy is a major clinical challenge, this compound presents a novel therapeutic strategy by targeting the mechanisms that drive resistance, such as the production of constitutively active androgen receptor splice variants.[1][3]

Core Mechanism of Action

This compound exerts its therapeutic effect by directly interfering with the alternative splicing function of hnRNP A1. The oncoprotein c-Myc, which is often overexpressed in prostate cancer, transcriptionally upregulates hnRNP A1. Elevated levels of hnRNP A1 then promote the splicing of the androgen receptor (AR) pre-mRNA to produce the AR-V7 splice variant. AR-V7 is a truncated, constitutively active form of the AR that lacks the ligand-binding domain, rendering it insensitive to conventional anti-androgen therapies and contributing significantly to the development of CRPC.

This compound binds to the RBD of hnRNP A1, preventing its interaction with the AR pre-mRNA. This inhibition of the hnRNP A1-RNA interaction leads to a reduction in the messenger levels of AR-V7, thereby suppressing a key driver of castration resistance.

Signaling Pathway and Discovery Workflow

The following diagrams illustrate the signaling pathway targeted by this compound and the workflow used for its discovery.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies of this compound.

Table 1: Binding Affinity of this compound to hnRNP A1

| Compound | Concentration (µM) | Binding Response (nm shift) |

| This compound | 10 | ~0.1 |

| This compound | 25 | ~0.2 |

| Quercetin (control) | 10 | ~0.05 |

| Quercetin (control) | 25 | ~0.1 |

Data derived from bio-layer interferometry (BLI) experiments.

Table 2: Effect of this compound on AR-V7 mRNA Levels in 22Rv1 Cells

| Treatment | Concentration (µM) | AR-V7 mRNA Level (% of DMSO control) |

| This compound | 10 | 79.55% |

| This compound | 25 | 66.20% |

| Quercetin (control) | 10 | 71.15% |

| Quercetin (control) | 25 | 62.25% |

Data obtained via quantitative RT-PCR (qRT-PCR) after 24 hours of treatment.

Table 3: Effect of this compound on 22Rv1 Cell Viability

| Treatment | Concentration (µM) | Cell Viability (% of control) |

| This compound | 10 | ~90% |

| This compound | 25 | ~75% |

| Quercetin (control) | 10 | ~85% |

| Quercetin (control) | 25 | ~70% |

Cell viability was assessed after treatment and correlated with the reduction in AR-V7 levels.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Bio-layer Interferometry (BLI) for Binding Affinity

Objective: To quantify the direct binding of this compound to the purified UP1 domain of the hnRNP A1 protein.

Materials:

-

Purified UP1 domain of hnRNP A1

-

This compound

-

Quercetin (as a control)

-

BLI instrument (e.g., Octet RED96)

-

Streptavidin (SA) biosensors

-

Biotinylated anti-His antibody

-

Kinetic buffer (e.g., PBS with 0.02% Tween-20 and 0.1% BSA)

Procedure:

-

Immobilize the biotinylated anti-His antibody onto the SA biosensors.

-

Capture the His-tagged purified UP1 domain of hnRNP A1 onto the biosensor surface.

-

Establish a stable baseline by dipping the sensors in kinetic buffer.

-

Associate the sensors with varying concentrations of this compound or quercetin (e.g., 10 µM and 25 µM) in kinetic buffer and record the binding response (wavelength shift in nm).

-

Dissociate the compound by moving the sensors back into kinetic buffer.

-

Analyze the binding curves to determine the dose-dependent interaction.

Quantitative Real-Time PCR (qRT-PCR) for AR-V7 mRNA Levels

Objective: To measure the effect of this compound on the mRNA expression levels of AR-V7 in a CRPC cell line.

Materials:

-

22Rv1 castration-resistant prostate cancer cells

-

This compound

-

DMSO (vehicle control)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

RNA extraction kit (e.g., RNeasy Mini Kit)

-

cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit)

-

qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix)

-

Primers for AR-V7 and a housekeeping gene (e.g., Actin)

-

qPCR instrument

Procedure:

-

Seed 22Rv1 cells in appropriate culture plates and allow them to adhere.

-

Treat the cells with this compound (e.g., 10 µM and 25 µM) or DMSO for 24 hours under androgen-deprived conditions.

-

Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

-

Synthesize cDNA from the extracted RNA.

-

Perform qPCR using primers for AR-V7 and the housekeeping gene.

-

Calculate the relative expression of AR-V7 mRNA using the ΔΔCT method, normalizing to the housekeeping gene and comparing to the DMSO-treated control.

Western Blotting for AR-V7 Protein Levels

Objective: To determine the effect of this compound on the protein levels of AR-V7.

Materials:

-

22Rv1 cells treated as in the qRT-PCR protocol

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies: anti-AR-V7 and anti-Actin (or other loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated and control 22Rv1 cells in RIPA buffer.

-

Quantify the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary anti-AR-V7 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip and re-probe the membrane with an anti-Actin antibody for a loading control.

Cell Viability Assay

Objective: To assess the impact of this compound on the viability of 22Rv1 cells.

Materials:

-

22Rv1 cells

-

This compound

-

Cell culture medium

-

Cell viability reagent (e.g., CellTiter-Glo Luminescent Cell Viability Assay or MTT)

-

96-well plates

-

Plate reader (luminometer or spectrophotometer)

Procedure:

-

Seed 22Rv1 cells in a 96-well plate at a predetermined density.

-

After cell attachment, treat the cells with a range of concentrations of this compound.

-

Incubate for a specified period (e.g., 72 hours).

-

Add the cell viability reagent to each well according to the manufacturer's protocol.

-

Incubate as required for the specific reagent.

-

Measure the signal (luminescence or absorbance) using a plate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Conclusion

This compound is a promising small molecule inhibitor that targets the hnRNP A1-mediated alternative splicing of AR, leading to a reduction in the expression of the resistance-driving AR-V7 splice variant. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and similar compounds in the treatment of castration-resistant prostate cancer. The computer-aided discovery of this compound also highlights the power of computational methods in identifying novel therapeutic agents against challenging cancer targets.

References

An In-Depth Technical Guide to VPC-80051: A Novel Inhibitor of hnRNP A1 Splicing Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

VPC-80051 is a first-in-class small molecule inhibitor of the heterogeneous nuclear ribonucleoprotein A1 (hnRNP A1) splicing factor. Developed through computer-aided drug discovery, this compound specifically targets the RNA-binding domain (RBD) of hnRNP A1, leading to the modulation of alternative splicing events. Notably, it has been shown to reduce the expression of the androgen receptor splice variant 7 (AR-V7), a key driver of resistance to anti-androgen therapies in castration-resistant prostate cancer (CRPC). This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, along with detailed experimental protocols for its characterization.

Chemical Structure and Physicochemical Properties

This compound is a chiral molecule with the IUPAC name (S)-N-(1-(3,4-Difluorophenyl)ethyl)-1H-indazole-3-carboxamide. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | (S)-N-(1-(3,4-Difluorophenyl)ethyl)-1H-indazole-3-carboxamide |

| CAS Number | 2410979-04-1 (for (S)-enantiomer); 877969-69-2 (for racemate) |

| Molecular Formula | C₁₆H₁₃F₂N₃O |

| Molecular Weight | 301.30 g/mol |

| Appearance | Solid powder |

| Solubility | Soluble in DMSO |

Mechanism of Action

This compound functions as a competitive inhibitor of RNA binding to the hnRNP A1 protein. hnRNP A1 is a crucial RNA-binding protein that plays a significant role in various aspects of RNA metabolism, including the regulation of alternative pre-mRNA splicing. In the context of castration-resistant prostate cancer, hnRNP A1 promotes the splicing of the androgen receptor (AR) pre-mRNA to produce the AR-V7 splice variant. AR-V7 lacks the ligand-binding domain, rendering it constitutively active and a primary cause of resistance to androgen deprivation therapies.

This compound directly interacts with the RNA-binding domain (RBD) of hnRNP A1. This binding event physically obstructs the interaction between hnRNP A1 and its target RNA sequences, including the splicing enhancers for AR-V7. By inhibiting this interaction, this compound effectively reduces the cellular levels of AR-V7 mRNA and protein. This proposed mechanism of action is depicted in the signaling pathway diagram below.

Caption: this compound inhibits hnRNP A1, reducing AR-V7 splicing.

Biological Activity and Quantitative Data

In vitro studies have demonstrated the biological activity of this compound in a castration-resistant prostate cancer cell line, 22Rv1. The key findings are summarized in the table below.

| Assay | Cell Line | Endpoint | Result | Reference |

| Bio-Layer Interferometry (BLI) | N/A | Binding to hnRNP A1 RBD | Dose-dependent binding | [1] |

| Western Blot | 22Rv1 | AR-V7 Protein Levels | Reduction observed at 10 µM and 25 µM | [1] |

| Cell Viability Assay | 22Rv1 | Cell Viability | Reduction observed at >10 µM | [1] |

Experimental Protocols

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not publicly available in the primary literature. However, based on the synthesis of similar indazole-3-carboxamide derivatives, a plausible synthetic route is proposed. This would likely involve the coupling of 1H-indazole-3-carboxylic acid with (S)-1-(3,4-difluorophenyl)ethanamine.

References

The Significance of hnRNP A1 as a Therapeutic Target: A Technical Guide

Executive Summary: Heterogeneous nuclear ribonucleoprotein A1 (hnRNP A1) is a ubiquitously expressed RNA-binding protein that plays a pivotal role in multiple facets of RNA metabolism, including pre-mRNA splicing, mRNA transport, stability, and translation.[1][2] Its dysregulation is a hallmark of various pathologies, most notably cancer and neurodegenerative diseases, where it often contributes to disease progression and therapeutic resistance.[3][4] By modulating the expression of key oncogenes, anti-apoptotic factors, and proteins involved in metabolic reprogramming, hnRNP A1 has emerged as a critical node in cellular signaling pathways that sustain malignancy. This guide provides an in-depth overview of hnRNP A1's structure, function, and involvement in disease, presenting the rationale for its therapeutic targeting and detailing the quantitative data, experimental protocols, and signaling pathways relevant to drug development professionals.

Introduction to Heterogeneous Nuclear Ribonucleoprotein A1 (hnRNP A1)

hnRNP A1 is one of the most abundant members of the heterogeneous nuclear ribonucleoprotein family, a large group of proteins that associate with nascent RNA polymerase II transcripts.[5] These proteins are integral to the processing of pre-mRNAs into mature mRNAs and influence nearly every aspect of an mRNA's life cycle.

Structure and Functional Domains

The hnRNP A1 protein consists of two primary functional regions:

-

N-terminal RNA-Binding Domain (RBD): This region contains two tandem RNA Recognition Motifs (RRMs), designated RRM1 and RRM2. Together, these motifs are often referred to as UP1 (unwinding protein 1) and are responsible for the sequence-specific recognition and binding of RNA. The RRMs are crucial for hnRNP A1's role in alternative splicing.

-

C-terminal Glycine-rich Domain (GRD): This flexible, low-complexity domain mediates protein-protein interactions, facilitating both homologous (hnRNP A1-hnRNP A1) and heterologous interactions with other cellular factors. It also contains an "RGG box" (Arginine-Glycine-Glycine repeats) that contributes to RNA binding and a critical 38-amino acid sequence known as M9, which functions as both a nuclear localization and nuclear export signal, enabling hnRNP A1 to shuttle between the nucleus and cytoplasm.

The Role of hnRNP A1 in Pathophysiology

The multifaceted functions of hnRNP A1 mean that its dysregulation can have profound pathological consequences. It is implicated in a wide array of human diseases, acting as a central regulator of disease-associated gene expression programs.

hnRNP A1 in Cancer

Overexpression of hnRNP A1 is a common feature in numerous malignancies, including non-small cell lung cancer (NSCLC), colorectal cancer, breast cancer, and prostate cancer. High expression levels often correlate with advanced disease stages, poor prognosis, and resistance to therapy.

Key Oncogenic Functions:

-

Alternative Splicing of Cancer-Related Genes: hnRNP A1 promotes the expression of protein isoforms that favor cancer progression. A notable example is its role in the alternative splicing of Pyruvate Kinase M (PKM), leading to an increased ratio of the embryonic M2 isoform (PKM2) over the M1 isoform. PKM2 is a key driver of the Warburg effect, shifting cancer cell metabolism towards aerobic glycolysis to support rapid proliferation.

-

Regulation of Anti-Apoptotic Proteins: Under cellular stress or growth factor signaling (e.g., FGF-2), hnRNP A1 enhances the cap-independent translation of key anti-apoptotic proteins, such as B-cell lymphoma-extra-large (Bcl-xL) and X-linked inhibitor of apoptosis (XIAP). This function is critical for promoting cell survival and conferring resistance to chemotherapy.

-

Control of Oncogene Expression: hnRNP A1 can bind to G-quadruplex structures in the promoters of oncogenes like c-Myc, potentially unwinding these structures to facilitate transcription. In castration-resistant prostate cancer (CRPC), c-Myc transcriptionally upregulates hnRNP A1, which in turn promotes the splicing of the androgen receptor to produce the constitutively active AR-V7 variant, a key driver of therapy resistance.

-

Chemoresistance: By upregulating survival proteins and modulating metabolic pathways, hnRNP A1 is directly implicated in resistance to various chemotherapeutic agents.

hnRNP A1 in Neurodegenerative Disorders

Dysregulation of hnRNP A1 is also a contributing factor in several neurodegenerative diseases, including amyotrophic lateral sclerosis (ALS), frontotemporal lobar degeneration (FTLD), and multiple sclerosis (MS). In these conditions, mutations in the hnRNP A1 gene or alterations in its expression and localization can lead to the formation of protein aggregates and aberrant RNA processing, contributing to neuronal dysfunction and cell death.

hnRNP A1 as a Therapeutic Target

Given its central role in driving cancer progression and therapy resistance, hnRNP A1 represents a compelling therapeutic target. Inhibiting its function offers the potential to simultaneously disrupt multiple oncogenic pathways.

Rationale for Targeting hnRNP A1

-

Multi-pronged Attack: Targeting hnRNP A1 can simultaneously inhibit aberrant splicing, translation of survival proteins, and metabolic reprogramming.

-

Reversing Chemoresistance: Inhibiting hnRNP A1 could re-sensitize cancer cells to conventional therapies by downregulating anti-apoptotic factors like Bcl-xL and XIAP.

-

High Therapeutic Window: Cancer cells appear to be more dependent on elevated levels of hnRNP A1 for their viability compared to non-cancerous cells, suggesting a potential therapeutic window for inhibitors.

Therapeutic Strategies

Two primary strategies are being explored to target hnRNP A1:

-

Small Molecule Inhibitors: These are designed to bind directly to the protein, typically within the RNA-binding domains, to disrupt its interaction with target RNAs. A leading example is VPC-80051 , a first-in-class inhibitor discovered through computer-aided drug design. It targets the RBD of hnRNP A1, reduces the generation of the AR-V7 splice variant in prostate cancer cells, and decreases cell viability.

-

Biomedicines (e.g., miRNAs): Specific microRNAs, such as miR-18a, can directly target the hnRNP A1 mRNA for degradation, leading to reduced protein levels and the induction of apoptosis in colon cancer cells.

Quantitative Data Analysis

The following tables summarize key quantitative data related to hnRNP A1's expression, binding affinity, and the efficacy of targeted inhibitors.

Table 1: Overexpression of hnRNP A1 in Human Cancers

| Cancer Type | Expression Status | Fold Change / Frequency | Patient Cohort / Notes | Reference |

| Non-Small Cell Lung Cancer (NSCLC) | Upregulated | 76% frequency of overexpression | Paired tumor/non-tumor biopsies | |

| Colorectal Cancer | Upregulated | ≥2-fold in 60% of cases | Sporadic colorectal cancers (n=30) | |

| Breast Cancer | Upregulated | High protein levels in tumors vs. adjacent tissue (p < 0.0001) | Paired tissues (n=52) | |

| Gastric Cancer | Upregulated | Associated with poor overall survival | TCGA database analysis | |

| Hepatocellular Carcinoma (HCC) | Upregulated | Correlated with poor prognosis | - |

Table 2: RNA Binding Affinities of hnRNP A1

| RNA Target Sequence / Motif | Dissociation Constant (Kd) | Method | Notes | Reference |

| High-Affinity Consensus (5'-UAGGGA/U-) | ~1 nM | SELEX | Binding to a 20mer RNA with two motifs | |

| Single High-Affinity Motif | ~3 nM | SELEX | Binding to an 18mer RNA with one motif | |

| HIV SL3ESS3 Apical Loop | ~30 nM | HTS-EQ / Biophysical Titrations | Binds to a 7-nt loop containing a single AG dinucleotide | |

| SMN2 Intronic Splicing Silencer (ISS-N1) | 98 ± 8 nM (for RRM1+2) | Isothermal Titration Calorimetry (ITC) | Key interaction for spinal muscular atrophy pathology | |

| Bcl-xL 5'-UTR | Comparable affinity to XIAP 5'-UTR | Radiolabeled RNA Binding Assay | Specific binding confirmed | |

| XIAP 5'-UTR | Not quantified, but specific binding shown | Radiolabeled RNA Binding Assay / RNA-affinity chromatography | hnRNP A1 acts as a negative regulator of XIAP IRES |

Table 3: Efficacy of hnRNP A1-Targeted Therapeutics (Preclinical Data)

| Therapeutic Agent | Mechanism | Efficacy Metric | Cell Line / Model | Reference |

| This compound | Small molecule inhibitor of RBD | Reduces AR-V7 mRNA levels by ~20-34% at 10-25 µM | 22Rv1 (Castration-Resistant Prostate Cancer) | |

| This compound | Small molecule inhibitor of RBD | Reduces 22Rv1 cell viability at concentrations >10 µM | 22Rv1 (Castration-Resistant Prostate Cancer) | |

| Quercetin | Flavonol, partial impairment of hnRNP A1 function | Reduces AR-V7 mRNA levels by ~29-38% at 10-25 µM | 22Rv1 (Castration-Resistant Prostate Cancer) | |

| miR-18a | miRNA targeting hnRNP A1 mRNA | Induces apoptosis in colon cancer cells | Colon Cancer Cells |

Key Experimental Protocols

Detailed methodologies are crucial for the study of hnRNP A1 and the development of targeted therapeutics.

RNA Immunoprecipitation (RIP) of hnRNP A1-RNA Complexes

This protocol is used to isolate and identify RNAs bound by hnRNP A1 in vivo.

-

Cell Harvesting and Cross-linking: Grow cells to ~80-90% confluency. For cross-linking RIP, treat cells with 0.3-1% formaldehyde for 10 minutes at room temperature to covalently link proteins to RNA. Quench with glycine. Harvest cells by scraping and centrifugation.

-

Cell Lysis: Resuspend the cell pellet in RIP Lysis Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM KCl, 2 mM EDTA, 0.5% NP-40, 0.5 mM DTT, supplemented with RNase and protease inhibitors). Incubate on ice for 15 minutes.

-

Chromatin Shearing: Sonicate the lysate to shear chromatin and solubilize nuclear components. Centrifuge at high speed (e.g., 14,000 rpm for 15 min at 4°C) to pellet debris.

-

Immunoprecipitation: Pre-clear the supernatant with Protein A/G magnetic beads for 1 hour at 4°C. Transfer the pre-cleared lysate to a new tube and add 5-10 µg of anti-hnRNP A1 antibody (and an IgG control). Incubate overnight at 4°C with gentle rotation.

-

Bead Capture: Add fresh Protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-protein-RNA complexes.

-

Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with ice-cold, high-salt RIP Wash Buffer to remove non-specific binders.

-

Elution and RNA Purification: Resuspend the beads in a buffer containing Proteinase K and incubate at 55°C for 30 minutes to digest the protein. If cross-linked, reverse cross-links by heating at 70°C for 45-60 minutes. Purify the co-precipitated RNA using a standard phenol-chloroform extraction or a column-based RNA purification kit.

-

Analysis: Analyze the purified RNA via RT-qPCR for specific targets or by next-generation sequencing (RIP-Seq) for transcriptome-wide analysis.

Western Blotting for hnRNP A1 Detection and Quantification

This standard technique is used to measure hnRNP A1 protein levels in cell or tissue lysates.

-

Protein Extraction: Lyse cells or homogenized tissue in RIPA buffer supplemented with protease inhibitors. Quantify protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer. Separate proteins by size on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to hnRNP A1 (e.g., at a 1:1000 dilution) overnight at 4°C.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody (e.g., at a 1:5000 dilution) for 1 hour at room temperature.

-

Detection: Wash the membrane again as in step 6. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. Use a loading control like β-actin or GAPDH to normalize protein levels.

In Vitro Splicing Assay

This assay assesses the ability of hnRNP A1 to influence the splicing of a specific pre-mRNA substrate in a cell-free system.

-

Substrate Preparation: Synthesize a 32P-labeled, capped pre-mRNA transcript of interest (e.g., a minigene construct containing an exon flanked by introns) via in vitro transcription.

-

Splicing Reaction Setup: Prepare a master mix containing HeLa nuclear extract (a source of spliceosome components), ATP, MgCl₂, and other necessary salts and cofactors.

-

Incubation: Add the radiolabeled pre-mRNA substrate and purified recombinant hnRNP A1 protein (or a depleting antibody) to the splicing reaction. Incubate at 30°C for 30 minutes to 2 hours.

-

RNA Extraction: Stop the reaction and extract the RNA using phenol-chloroform precipitation.

-

Analysis: Resolve the RNA products (pre-mRNA, mRNA, lariat intron, intermediates) on a denaturing polyacrylamide/urea gel.

-

Visualization: Dry the gel and visualize the radiolabeled RNA bands by autoradiography or phosphorimaging to determine the ratio of spliced to unspliced products.

Signaling and Regulatory Pathways

The therapeutic significance of hnRNP A1 is rooted in its control over critical cellular pathways.

hnRNP A1 in Alternative Splicing Regulation

hnRNP A1 often acts as a splicing repressor by binding to Exonic Splicing Silencers (ESSs) or Intronic Splicing Silencers (ISSs). It frequently competes with or antagonizes the function of Serine/Arginine-rich (SR) proteins, which bind to Splicing Enhancers to promote exon inclusion. By binding to a silencer element, hnRNP A1 can loop out an exon or block the spliceosome from recognizing a splice site, leading to exon skipping.

References

- 1. Frontiers | hnRNP A1 in RNA metabolism regulation and as a potential therapeutic target [frontiersin.org]

- 2. hnRNP A1 in RNA metabolism regulation and as a potential therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Development of Specific Inhibitors that Prevent hnRNPA1-Mediated Therapy Resistance in Small Cell Lung Cancer. - Research Repository [repository.essex.ac.uk]

- 5. HNRNPA1 heterogeneous nuclear ribonucleoprotein A1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

Foundational Research on Small Molecule Inhibitors of RNA Splicing: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on small molecule inhibitors of RNA splicing. It is designed for researchers, scientists, and drug development professionals, offering a comprehensive resource on the mechanisms, key experimental data, and methodologies in this rapidly evolving field. The guide details the core machinery of RNA splicing, the therapeutic rationale for its inhibition, and the characteristics of seminal small molecule inhibitors that target this fundamental cellular process.

Introduction to RNA Splicing and the Spliceosome

In eukaryotic cells, the transcription of protein-coding genes initially produces precursor messenger RNA (pre-mRNA), which contains both protein-coding sequences (exons) and non-coding intervening sequences (introns). The process of RNA splicing, executed by a large and dynamic ribonucleoprotein complex known as the spliceosome, is responsible for the precise removal of introns and the ligation of exons to generate mature messenger RNA (mRNA) ready for translation.[1][2] The spliceosome is composed of five small nuclear RNAs (snRNAs: U1, U2, U4, U5, and U6) and over 100 proteins, which assemble in a stepwise manner on the pre-mRNA.[2]

Dysregulation of RNA splicing is a hallmark of various diseases, including many cancers and genetic disorders.[3] Somatic mutations in core spliceosomal components, such as SF3B1, U2AF1, and SRSF2, are frequently observed in hematological malignancies and solid tumors, leading to aberrant splicing events that promote tumorigenesis.[4] This has established the spliceosome as a compelling therapeutic target for the development of novel anti-cancer agents.

Key Classes and Targets of Small Molecule Splicing Inhibitors

Small molecule inhibitors of RNA splicing primarily target core components of the spliceosome, with the SF3b complex being a major focus. Other targets include splicing-associated kinases and various trans-acting splicing factors.

-

SF3b Complex Modulators : The SF3b complex is a critical component of the U2 snRNP, which is responsible for recognizing the branch point sequence within the intron during the early stages of spliceosome assembly. A number of natural products and their synthetic derivatives have been shown to bind to the SF3B1 subunit of this complex, effectively stalling the spliceosome in an inactive conformation. These compounds, including Pladienolide B, Spliceostatin A, and H3B-8800, are among the most potent and well-characterized splicing inhibitors.

-

Kinase Inhibitors : The phosphorylation of serine/arginine-rich (SR) splicing factors by kinases such as SRPKs and CLKs is essential for their function in both constitutive and alternative splicing. Small molecules that inhibit these kinases can alter splicing patterns and have shown therapeutic potential.

-

Trans-acting Splicing Factor Modulators : Small molecules can also target trans-acting splicing factors, such as heterogeneous nuclear ribonucleoproteins (hnRNPs), to modulate their activity.

Quantitative Data on Key Splicing Inhibitors

The potency of small molecule splicing inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in various assays. The following table summarizes publicly available IC50 data for several key inhibitors that target the SF3b complex.

| Inhibitor | Target | Assay Type | Cell Line/System | IC50 Value | Reference(s) |

| Pladienolide B | SF3B1 | In vitro splicing | HeLa Nuclear Extract | ~28 nM | |

| Cell Viability | AGS (Gastric Cancer) | 30.7 ± 2.2 nM | |||

| Cell Viability | MKN28 (Gastric Cancer) | 415.0 ± 5.3 nM | |||

| E7107 (Pladienolide analog) | SF3B1 | Cell Viability | NALM6 (Leukemia) | Varies | |

| H3B-8800 | SF3B1 | Competitive Binding (vs. Pladienolide B) | SF3B1 WT Overexpression | ~1 nM | |

| In vitro splicing (canonical) | SF3B1 K700E Overexpression | ~5 nM | |||

| Spliceostatin A | SF3B1 | In vitro splicing | HeLa Nuclear Extract | Potent inhibitor | |

| Madrasin | Unknown (stalls at A complex) | In vitro splicing | HeLa Nuclear Extract | Cytotoxic at high concentrations | |

| Isoginkgetin | Unknown (stalls at A complex) | In vitro splicing | HeLa Nuclear Extract | Micromolar range | |

| NSC95397 | Second step of splicing | In vitro splicing (EJIPT assay) | HEK293T whole-cell extract | 21 µM |

Signaling Pathways and Cellular Processes Affected by Splicing Inhibition

Inhibition of the spliceosome has profound effects on various cellular signaling pathways, often leading to cell cycle arrest and apoptosis. This is a key mechanism behind the anti-cancer activity of these compounds.

Apoptosis Induction via Modulation of BCL-2 Family Genes

A primary mechanism by which splicing inhibitors induce apoptosis is through the altered splicing of anti-apoptotic BCL-2 family genes. For instance, the SF3b-targeting modulator E7107 has been shown to perturb the splicing of BCL2A1, BCL2L2, and MCL1, while BCL2L1 (encoding Bcl-xL) is more resistant. This differential sensitivity can shift the balance towards pro-apoptotic isoforms or lead to the degradation of anti-apoptotic transcripts, thereby sensitizing cancer cells to apoptosis. The alternative splicing of Bcl-x pre-mRNA is a well-studied example, where a shift from the anti-apoptotic Bcl-xL isoform to the pro-apoptotic Bcl-xS isoform can trigger cell death.

Activation of NF-κB and AKT Signaling Pathways

Mutations in SF3B1 and its subsequent inhibition have been shown to activate the NF-κB and AKT signaling pathways. This occurs through the aberrant splicing and consequent suppression of critical negative regulators of these pathways, namely MAP3K7 (for NF-κB) and PPP2R5A (for AKT). The missplicing of these transcripts leads to their degradation, removing the brakes on these pro-survival pathways. While this may seem counterintuitive for an anti-cancer agent, the coordinate activation of these pathways can also create new therapeutic vulnerabilities, such as hypersensitizing cells to AKT kinase inhibitors.

Experimental Protocols

In Vitro Splicing Assay using HeLa Nuclear Extract

This protocol describes a standard method for assessing the effect of a small molecule inhibitor on pre-mRNA splicing in a cell-free system.

1. Preparation of Radiolabeled Pre-mRNA Substrate:

-

Linearize a plasmid DNA template containing a model pre-mRNA (e.g., MINX or adenovirus major late) downstream of a T7 promoter.

-

Perform an in vitro transcription reaction using T7 RNA polymerase in the presence of [α-³²P]UTP to generate a body-labeled pre-mRNA transcript.

-

Purify the radiolabeled pre-mRNA by phenol:chloroform extraction and ethanol precipitation. Resuspend the pellet in RNase-free water.

2. In Vitro Splicing Reaction:

-

Prepare a master mix on ice. For a typical 25 µL reaction, combine:

-

HeLa Nuclear Extract (splicing competent, ~8-10 mg/mL protein): 10-12 µL (40-50% of final volume)

-

Splicing Buffer Components (to final concentrations):

-

ATP: 1 mM

-

MgCl₂: 3.2 mM

-

Creatine Phosphate: 20 mM

-

HEPES-KOH, pH 7.9: 12 mM

-

KOAc: 72.5 mM

-

-

RNase Inhibitor: 10 units

-

DTT: 1 mM

-

-

Aliquot the master mix into reaction tubes.

-

Add the small molecule inhibitor (dissolved in DMSO) or DMSO vehicle control to the respective tubes.

-

Initiate the reaction by adding ~10-20 fmol of radiolabeled pre-mRNA.

-

Incubate the reaction at 30°C for a time course (e.g., 0, 30, 60, 90, 120 minutes).

3. RNA Purification and Analysis:

-

Stop the reaction by adding a stop solution containing Proteinase K and incubating at 37°C for 30 minutes.

-

Extract the RNA using phenol:chloroform, followed by ethanol precipitation.

-

Resuspend the RNA pellet in formamide loading dye.

-

Resolve the RNA products (pre-mRNA, mRNA, lariat intermediates, and exons) on a denaturing (7M Urea) polyacrylamide gel.

-